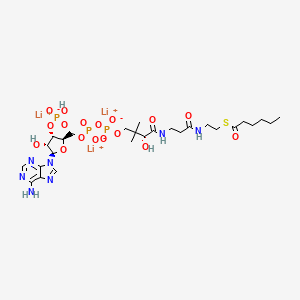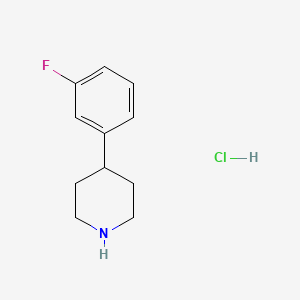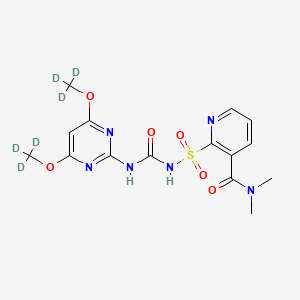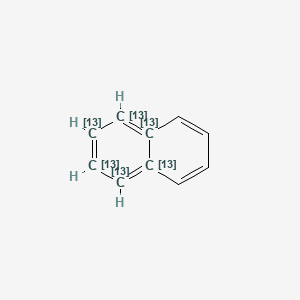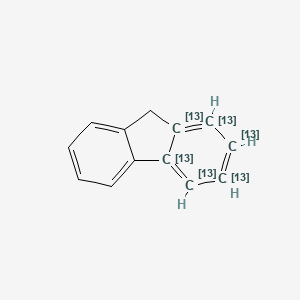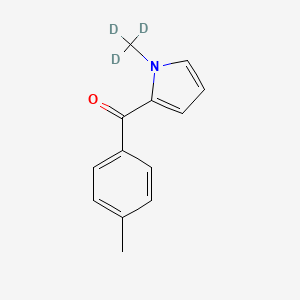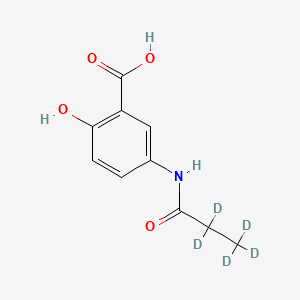
N-丙酰美沙拉嗪-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Propionyl Mesalazine-d5 is a biochemical used for proteomics research . It has a molecular formula of C10H6D5NO4 and a molecular weight of 214.23 g/mol . It is also known as 2-hydroxy-5-(2,2,3,3,3-pentadeuteriopropanoylamino)benzoic acid .
Synthesis Analysis
The synthesis of Mesalazine, the parent compound of N-Propionyl Mesalazine-d5, can be achieved via a green approach with 2-chloro-5-nitrobenzoic acid as the starting material . This one-pot method involves the conversion of a chloro group into a hydroxyl group using aqueous KOH solution, followed by the reduction of a nitro group to amine using Pd/C .Molecular Structure Analysis
The molecular structure of N-Propionyl Mesalazine-d5 is characterized by several computed properties . It has a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, and a rotatable bond count of 3 . The exact mass and monoisotopic mass are both 214.10019156 g/mol . The topological polar surface area is 86.6 Ų, and it has a heavy atom count of 15 .Physical And Chemical Properties Analysis
N-Propionyl Mesalazine-d5 has a molecular weight of 214.23 g/mol . It has an XLogP3 of 2.1, indicating its relative lipophilicity . The compound has a complexity of 254 and is composed of 5 isotope atoms .科学研究应用
- 5-ASA-d5 is a synthetic drug used primarily for IBD treatment, including ulcerative colitis (UC) and mild to moderate Crohn’s disease . It helps reduce inflammation in the gastrointestinal tract .
- Its mechanism of action involves inhibiting cyclooxygenase (COX) and other pathways, contributing to its anti-inflammatory effects .
Inflammatory Bowel Disease (IBD) Treatment
未来方向
Research on Mesalazine, the parent compound of N-Propionyl Mesalazine-d5, suggests that it has beneficial effects on colitis-associated colorectal cancer . Future research may focus on further understanding the molecular mechanisms of action and chemopreventive effect of Mesalazine and its derivatives .
作用机制
Target of Action
N-Propionyl Mesalazine-d5 is a labeled metabolite of Mesalazine . Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is an aminosalicylate drug used to treat mild to moderate active ulcerative colitis and also to maintain remission once achieved . It is an anti-inflammatory agent, structurally related to the salicylates and non-steroidal anti-inflammatory drugs like acetylsalicylic acid .
Mode of Action
Mesalazine is thought to dampen the inflammatory process through its ability to inhibit prostaglandin synthesis, interfere with leukotriene synthesis, and consequent leukocyte migration as well as act as a potent scavenger of free radicals . Regardless of the mode of action, mesalazine is active mainly topically rather than systemically .
Biochemical Pathways
It is known that it interferes with the production of inflammatory chemicals, such as prostaglandins and leukotrienes, thereby reducing inflammation and tissue damage in the colon .
Pharmacokinetics
The pharmacokinetics of Mesalazine have been studied in healthy subjects. After administration, the drug is absorbed and metabolized, with the metabolites being excreted in the urine . The maximum plasma concentration (Cmax), area under plasma drug concentration-time curve from time 0 to the last measurable plasma concentration time point (AUC0-t), and elimination half-life (t1/2) of mesalazine were reported after the first dose administration . The cumulative urinary excretion rate of parent and major metabolite of mesalazine was 27.77% .
Result of Action
The result of Mesalazine’s action is a reduction in the inflammation and symptoms associated with ulcerative colitis. This includes a decrease in abdominal pain, diarrhea, and rectal bleeding . It is also used to maintain remission in patients with ulcerative colitis .
Action Environment
The action of Mesalazine is influenced by the environment in the gastrointestinal tract. The drug is designed to be released in the colon, where it can act directly on the inflamed tissue . The effectiveness of Mesalazine can be influenced by factors such as the pH of the gut, the presence of certain gut bacteria, and the speed at which the drug is transported through the gut .
属性
IUPAC Name |
2-hydroxy-5-(2,2,3,3,3-pentadeuteriopropanoylamino)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-2-9(13)11-6-3-4-8(12)7(5-6)10(14)15/h3-5,12H,2H2,1H3,(H,11,13)(H,14,15)/i1D3,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIMCNDDLFCXFG-ZBJDZAJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)NC1=CC(=C(C=C1)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676119 |
Source


|
| Record name | 2-Hydroxy-5-[(~2~H_5_)propanoylamino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1189861-06-0 |
Source


|
| Record name | 2-Hydroxy-5-[(~2~H_5_)propanoylamino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

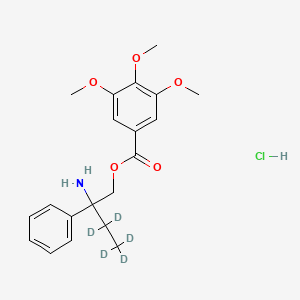
![2-[[2,6-Dichloro-3-(hydroxymethyl)phenyl]amino]benzoic acid](/img/structure/B564568.png)
